molecular formula C16H21ClN4O B2765033 2-Chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide CAS No. 2411269-90-2

2-Chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide

Cat. No. B2765033
CAS RN: 2411269-90-2
M. Wt: 320.82
InChI Key: WRKVJIDOVGXWJM-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups. It includes a 2-chloropropanamide group, a 1,2,4-triazole group, and a 4-methylphenyl group. These groups are common in many pharmaceuticals and could potentially have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole group would contribute a five-membered ring with two nitrogen atoms, the 2-chloropropanamide group would add a chlorine atom and an amide functional group, and the 4-methylphenyl group would add a benzene ring with a methyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide group could participate in hydrolysis or condensation reactions, the chlorine atom could be displaced in a nucleophilic substitution reaction, and the triazole ring could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic ring could affect its solubility, while the presence of the chlorine atom could affect its reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many drugs that contain a 1,2,4-triazole group work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities. This could include testing it against various biological targets, studying its pharmacokinetics and pharmacodynamics, and eventually conducting clinical trials if it shows promise as a drug .

properties

IUPAC Name

2-chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O/c1-4-14(20-16(22)12(3)17)15(21-10-18-9-19-21)13-7-5-11(2)6-8-13/h5-10,12,14-15H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKVJIDOVGXWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=C(C=C1)C)N2C=NC=N2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide

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